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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and supporting data for the use of the rabbit
polyclonal antibody AW01178, which targets the Neutrophil Cytosolic Factor 2 (NCF2), also
known as NOXA2 or p67phox. This protein is a critical cytosolic subunit of the multi-protein
NADPH oxidase (NOX2) complex.[1] The NOX2 complex is responsible for generating
superoxide radicals, a key component of the innate immune response against pathogens.[1]
Dysregulation of NOX2 activity has been implicated in various diseases, including chronic
granulomatous disease and cancer.[1][2]

The AW01178 antibody is a valuable tool for researchers studying the role of NOXA2/p67phox
in cellular signaling, immune responses, and disease pathogenesis. This document provides a
comprehensive guide to its use in Western blot analysis, including validated protocols,
expected results, and troubleshooting tips.
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Feature

Specification

Product Name

NOXA2/p67phox Rabbit pAb

Catalog Number

Al1178

Target Protein

Neutrophil Cytosolic Factor 2 (NCF2), p67phox,
NOXA2

Host Species Rabbit
Clonality Polyclonal
Purification Affinity purification

Recommended Applications

Western Blot (WB)

Recommended Dilution

1:500 - 1:2000

Storage

Store at -20°C. Avoid freeze/thaw cycles.

Buffer

PBS with 0.09% sodium azide, 50% glycerol, pH
7.3

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing antibodies against

NOXA2/p67phox in Western blot analysis. These data illustrate the relative expression of

NOXA2/p67phox in different biological contexts and can serve as a reference for expected

results.

Table 1: Relative Expression of NCF2/p67phox in Esophageal Squamous Cell Carcinoma

(ESCC)
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NCF2 Expression Fold Change
Sample Type Level (Normalized (Tumor vs. Reference
to GAPDH) Adjacent Normal)
Adjacent Normal
_ 1.0 - [2]
Tissue 1
ESCC Tumor Tissue1 2.5 25 [2]
Adjacent Normal
_ 1.0 - [2]
Tissue 2
ESCC Tumor Tissue 2 3.1 3.1 [2]
Adjacent Normal
_ 1.0 - [2]
Tissue 3
ESCC Tumor Tissue 3 1.8 1.8 [2]

Data is illustrative and based on findings showing upregulation of NCF2 in ESCC tissues

compared to matched non-cancerous tissues.[2]

Table 2: Densitometric Analysis of p67phox Expression in Diabetic Rat Hearts

p67phox
. p67phox
Expression .
Expression
Treatment Group (Membrane . . Reference
. (Cytosolic Fraction,
Fraction, % of
% of Control)
Control)
Control 100% 100% [3]
Diabetic ~180% ~150% [3]
Diabetic + NAC ~120% ~150% [3]

NAC (N-acetyl-I-cysteine) treatment was shown to reduce the increased expression of p67phox

in the membrane fraction of diabetic rat hearts.[3]

Signaling Pathway
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NOXA2/p67phox is a key organizer of the NOX2 complex. In resting cells, p67phox exists in
the cytosol as part of a complex with p47phox and p40phox.[4] Upon cellular stimulation, this
complex translocates to the membrane and associates with the catalytic core of the enzyme,
which is composed of gp91phox (NOX2) and p22phox.[5] The small GTPase Rac also
translocates to the membrane and binds to the complex.[5] The fully assembled complex is
then able to transfer electrons from NADPH to molecular oxygen, generating superoxide.
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NOXA2/p67phox in the NOX2 signaling pathway.

Experimental Protocols

NADPH -> O2
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Western Blot Protocol for NOXA2/p67phox

This protocol provides a detailed procedure for the detection of NOXA2/p67phox in cell lysates
and tissue homogenates using the AW01178 antibody.

A. Materials and Reagents
e Primary Antibody: NOXA2/p67phox Rabbit pAb (A1178)

e Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

o Cell or Tissue Samples

 Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
» Protein Assay Kit: BCA or Bradford assay

o SDS-PAGE Gels: Appropriate percentage for a ~67 kDa protein (e.g., 10%)

» Transfer Buffer

» Membrane: PVDF or Nitrocellulose

» Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1%
Tween-20)

o \Wash Buffer: TBST

e Chemiluminescent Substrate

Imaging System

B. Experimental Workflow Diagram
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1. Sample Preparation
(Cell Lysis or Tissue Homogenization)

Y
2. Protein Quantification j

(BCA or Bradford Assay)

Y
3. SDS-PAGE
(Protein Separation by Size)

4

4. Protein Transfer
(Gel to PVDF/Nitrocellulose Membrane)

Y
5. Blocking
(1 hour at Room Temperature)

4

6. Primary Antibody Incubation
(AW01178, 1:1000, Overnight at 4°C)

4

7. Washing
(3 x 5 min with TBST)

4

8. Secondary Antibody Incubation
(HRP-conjugated anti-rabbit, 1 hour at RT)

Y
9. Washing
(3 x 5 min with TBST)
/

A

10. Detection
(Chemiluminescent Substrate)

4

11. Imaging and Analysis
(Chemiluminescence Detection System)
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Workflow for Western blot analysis of NOXA2/p67phox.
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C. Detailed Protocol

Sample Preparation:

o Cell Lysates: Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer. Incubate on ice
for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to
pellet cellular debris. Collect the supernatant containing the protein lysate.

o Tissue Homogenates: Homogenize dissected tissue in ice-cold lysis buffer using a
mechanical homogenizer. Centrifuge the homogenate to pellet debris and collect the
supernatant.

Protein Quantification:

o Determine the protein concentration of the lysates using a BCA or Bradford protein assay
according to the manufacturer's instructions.

SDS-PAGE:

o Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5
minutes.

o Load 20-30 pg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-
stained protein ladder to monitor migration.

o Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer:

o Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using
a wet or semi-dry transfer system.

o Confirm successful transfer by staining the membrane with Ponceau S.
Blocking:

o Wash the membrane briefly with TBST.
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o Block the membrane with blocking buffer (5% non-fat milk or 5% BSA in TBST) for 1 hour
at room temperature with gentle agitation.

Primary Antibody Incubation:

o Dilute the NOXA2/p67phox antibody (AW01178) in blocking buffer at a starting dilution of
1:1000.

o Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle
agitation.

Washing:

o Wash the membrane three times for 5 minutes each with TBST at room temperature with
gentle agitation.

Secondary Antibody Incubation:

o Dilute the HRP-conjugated goat anti-rabbit secondary antibody in blocking buffer
according to the manufacturer's recommended dilution (e.g., 1:5000 - 1:10000).

o Incubate the membrane with the diluted secondary antibody for 1 hour at room
temperature with gentle agitation.

Washing:

o Wash the membrane three times for 5 minutes each with TBST at room temperature with
gentle agitation.

Detection:

o Prepare the chemiluminescent substrate according to the manufacturer's instructions.

o Incubate the membrane with the substrate for the recommended time (typically 1-5
minutes).

Imaging and Analysis:
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o Capture the chemiluminescent signal using a digital imaging system or by exposing the
membrane to X-ray film.

o Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to
guantify the relative protein expression. Normalize the signal of the target protein to that of
a loading control (e.g., GAPDH or (-actin).

Troubleshooting

Problem Possible Cause Solution

. i ) Use a fresh aliquot of the
No Signal Inactive antibody ]
antibody.

o ) Increase the amount of protein
Insufficient protein loaded
loaded per lane.

o Check transfer efficiency with
Inefficient transfer o
Ponceau S staining.

Increase blocking time or use a

High Background Insufficient blocking ) )

different blocking agent.
Antibody concentration too Decrease the concentration of
high primary or secondary antibody.

o ] Increase the number and
Insufficient washing )
duration of wash steps.

N ] o Optimize antibody dilution and
Non-specific Bands Antibody cross-reactivity ) -
blocking conditions.

Use fresh samples and add
Protein degradation protease inhibitors to the lysis
buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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